6,6-Dimethyl-2-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-azaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-2-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-azaspiro[33]heptane is a complex heterocyclic compound featuring a triazole and pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-2-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-azaspiro[3.3]heptane typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the pyrazine moiety. Key reagents include hydrazine derivatives and various alkylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions in reactors, with stringent control over reaction parameters to maintain consistency. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of oxides.
Reduction: Reduction reactions can target the pyrazine moiety, potentially converting it to a dihydropyrazine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products of these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties.
Scientific Research Applications
6,6-Dimethyl-2-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-azaspiro[3.3]heptane has been explored for its potential in several scientific fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific enzymes and receptors in biological systems. The triazole and pyrazine moieties allow it to bind effectively to various molecular targets, disrupting normal cellular processes. This binding can inhibit enzyme activity or block receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole-based antifungal.
Trazodone: A triazole-containing antidepressant.
Uniqueness: 6,6-Dimethyl-2-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-azaspiro[3.3]heptane is unique due to its spirocyclic structure, which imparts distinct physicochemical properties and potentially novel biological activities compared to other triazole derivatives.
Properties
IUPAC Name |
8-(6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-10-16-17-12-11(15-4-5-19(10)12)18-8-14(9-18)6-13(2,3)7-14/h4-5H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISOWIKDBIALFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CC4(C3)CC(C4)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.